molecular formula C13H16O2S2 B14598390 2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- CAS No. 61200-99-5

2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)-

Cat. No.: B14598390
CAS No.: 61200-99-5
M. Wt: 268.4 g/mol
InChI Key: RMWLZHVRGPBHHL-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group on one phenyl ring and two methylthio groups on the propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 3,3-bis(methylthio)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-methoxyphenyl)-3,3-bis(methylthio)-
  • 2-Propen-1-one, 1-(4-ethoxyphenyl)-3-phenyl-
  • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-

Uniqueness

2-Propen-1-one, 1-(4-ethoxyphenyl)-3,3-bis(methylthio)- is unique due to the presence of both ethoxy and bis(methylthio) groups, which can influence its reactivity and biological activity

Properties

CAS No.

61200-99-5

Molecular Formula

C13H16O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C13H16O2S2/c1-4-15-11-7-5-10(6-8-11)12(14)9-13(16-2)17-3/h5-9H,4H2,1-3H3

InChI Key

RMWLZHVRGPBHHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=C(SC)SC

Origin of Product

United States

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